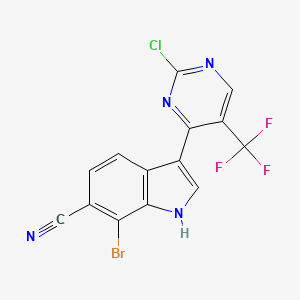

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile

Description

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a heterocyclic compound featuring an indole core substituted with bromine at position 7, a cyano group at position 6, and a 2-chloro-5-(trifluoromethyl)pyrimidine moiety at position 2. Its synthesis involves a Friedel-Crafts alkylation reaction between 7-bromo-1H-indole-6-carbonitrile and 2,4-dichloro-5-trifluoromethylpyrimidine, catalyzed by AlCl₃ in dichloroethane (DCE) at 80°C. This reaction produces two regioisomers in a 3:1 ratio, with the desired isomer isolated via reverse-phase chromatography (42% yield) .

Its structural features—including the electron-withdrawing trifluoromethyl and cyano groups—enhance metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula |

C14H5BrClF3N4 |

|---|---|

Molecular Weight |

401.57 g/mol |

IUPAC Name |

7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C14H5BrClF3N4/c15-10-6(3-20)1-2-7-8(4-21-12(7)10)11-9(14(17,18)19)5-22-13(16)23-11/h1-2,4-5,21H |

InChI Key |

APLTXWFPBXKHHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1C#N)Br)NC=C2C3=NC(=NC=C3C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Substituent: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Intermediate

The key pyrimidine precursor, 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, is typically prepared via chlorination of the corresponding pyridin-2-ol derivative using phosphorus oxychloride (POCl3) under heating conditions.

This intermediate is crucial for subsequent coupling steps and is often used directly after purification.

Construction of the Indole Core with 6-Carbonitrile and 7-Bromo Substitutions

The indole moiety bearing a bromine at the 7-position and a nitrile at the 6-position is synthesized through classical indole formation methods, such as the Bartoli reaction or Fischer indole synthesis, followed by regioselective bromination and cyanation.

- Bromination : Selective bromination at the 7-position is achieved using brominating agents under controlled conditions to avoid multiple substitutions.

- Cyanation : Introduction of the nitrile group at the 6-position is commonly performed via copper-catalyzed cyanation of the corresponding aryl bromide.

These steps require careful control of reaction conditions to maintain the integrity of the indole core and functional groups.

Coupling of the Pyrimidine and Indole Units via Suzuki-Miyaura Cross-Coupling

The pivotal step in assembling 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic acid or boronate ester derivative of the indole and a halogenated pyrimidine.

This method provides a reliable route to the target compound with the desired substitution pattern.

Functional Group Transformations and Final Purification

After coupling, the compound may require further functional group manipulations, such as deprotection or oxidation, depending on the protecting groups used during synthesis.

- Deprotection : Removal of Boc or phenylsulfonyl protecting groups from nitrogen atoms is typically done under acidic or reductive conditions.

- Oxidation : Sulfide substituents can be oxidized to sulfones using m-chloroperbenzoic acid (m-CPBA) to enhance solubility or biological activity.

Final purification is generally achieved by silica gel chromatography or preparative HPLC to obtain analytically pure material.

Summary Table of Key Synthetic Steps

Research Discoveries and Optimization Insights

- The use of phosphorus oxychloride for chlorination is a well-established method providing high selectivity and yield for halogenation on pyridine rings bearing electron-withdrawing trifluoromethyl groups.

- Suzuki-Miyaura coupling remains the method of choice for coupling complex heterocycles due to its tolerance of functional groups and mild conditions.

- Protection strategies on the indole nitrogen are critical to prevent side reactions during cross-coupling and subsequent transformations.

- Recent studies have demonstrated that fine-tuning the substituents on the pyrimidine ring, such as replacing chlorine with methylsulfonyl or methylthio groups, can modulate biological activity and solubility, which is relevant for medicinal chemistry applications.

- Surface plasmon resonance (SPR) and NMR characterization confirm the structural integrity and purity of the synthesized compounds, supporting their use in biochemical assays.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form various quinoline derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substitution Differences

Key Observations :

- Positional Isomerism : The target compound’s bromine at indole C7 distinguishes it from analogs like the C6-bromo derivative in . This affects electronic distribution and steric interactions in binding pockets .

- N-Substitution : Unlike the phenylsulfonyl-protected indole in , the target compound’s unprotected NH at position 1 enhances reactivity for subsequent substitutions (e.g., amine coupling in SY-5609 synthesis) .

Key Observations :

- The target compound’s role in CDK7 inhibition is unique among analogs, highlighting the importance of its indole-pyrimidine scaffold for selective kinase binding .

- Triazolo-pyrimidines () may exhibit broader kinase inhibition due to their planar triazole ring .

Physicochemical and Economic Comparison

Table 3: Physicochemical and Pricing Data

Biological Activity

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests a diverse range of biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

- IUPAC Name: 7-bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile

- CAS Number: 2173193-93-4

- Molecular Formula: C14H5BrClF3N4

- Molar Mass: 401.57 g/mol

The biological activity of this compound is largely attributed to its interaction with specific protein targets. Notably, it has been studied for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell proliferation.

Inhibition of GSK-3β

Recent studies have demonstrated that derivatives of indole compounds can effectively inhibit GSK-3β. The structure of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile suggests it may share similar inhibitory properties.

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

| Biological Activity | IC50 Value | Reference |

|---|---|---|

| GSK-3β Inhibition | 480 nM | |

| Cytotoxicity (4T1 Cell Line) | IC50: 13.23 - 213.7 μM | |

| Antimicrobial Activity | MIC: 0.78 µg/mL (Staphylococcus aureus) |

Case Study 1: GSK-3β Inhibition

A study focused on a series of pyrimidoindoles, including derivatives similar to our compound, revealed promising GSK-3β inhibition with improved metabolic stability compared to earlier compounds. The most effective derivative exhibited an IC50 value of approximately 480 nM, indicating significant potency against this target enzyme .

Case Study 2: Cytotoxicity Assessment

In vitro studies on the cytotoxic effects of related indole compounds showed varied IC50 values across different cancer cell lines. The tested compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Study 3: Antimicrobial Properties

Research has indicated that halogenated indoles possess antimicrobial properties. The compound's structural features may enhance its activity against both gram-positive and gram-negative bacteria, with MIC values suggesting effectiveness comparable to established antibiotics .

Q & A

Q. What is the optimal synthetic route for 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile?

The compound is synthesized via a Friedel-Crafts alkylation reaction. Key steps include:

- Reacting 7-bromo-1H-indole-6-carbonitrile with 2,4-dichloro-5-trifluoromethylpyrimidine in dichloroethane (DCE) using AlCl₃ as a Lewis catalyst at 80°C for 4 hours.

- Purification via reverse-phase chromatography (MeCN in water, 15–80% gradient) to isolate the desired regioisomer (3:1 ratio of desired/undesired products).

- Yields of 42% are achieved, with structural confirmation via LC-MS (m/z 400.7 [ES−]) and ¹H NMR .

Q. How is the structure of this compound confirmed after synthesis?

Analytical methods include:

- LC-MS : Negative electrospray ionization confirms molecular weight (m/z 400.7).

- ¹H NMR : Peaks at δ 13.00 (br s, indole NH), 9.17 (pyrimidine C-H), and 8.35–7.71 ppm (aromatic protons) validate regiochemistry .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during synthesis?

The reaction generates two regioisomers (3:1 ratio). To enhance selectivity:

Q. How does this compound function as an intermediate in kinase inhibitor development?

The compound is a key precursor for CDK7 inhibitors (e.g., SY-5609). Functionalization involves:

- Substituting the 2-chloro group on the pyrimidine with amines (e.g., 6,6-dimethylpiperidin-3-amine) under microwave-assisted conditions (130°C, DIPEA in NMP).

- Subsequent cross-coupling (e.g., palladium-catalyzed phosphorylation) to enhance target binding .

- The bromo-indole moiety enables further derivatization for structure-activity relationship (SAR) studies .

Q. What are the stability considerations for this compound under storage or reaction conditions?

- Thermal stability : Degradation is observed above 130°C; reactions requiring higher temperatures should use inert atmospheres.

- Light sensitivity : The trifluoromethyl group may undergo photodegradation; store in amber vials at −20°C.

- Moisture sensitivity : The nitrile group is prone to hydrolysis; use anhydrous solvents and molecular sieves .

Q. How can contradictions in biological activity data be resolved for derivatives of this compound?

- SAR analysis : Compare substitutions at the indole C7 (bromine) and pyrimidine C2 (chlorine) positions. For example, replacing bromine with dimethylphosphoryl enhances solubility and target affinity .

- Crystallography : Resolve binding modes of derivatives with CDK7 to explain potency variations.

- Kinetic studies : Measure inhibition constants (Kᵢ) to differentiate competitive vs. allosteric mechanisms .

Methodological Recommendations

Q. What purification techniques are recommended for intermediates derived from this compound?

- Reverse-phase chromatography : Effective for separating regioisomers (e.g., 15–80% MeCN/water gradient).

- LiCl washes : Remove unreacted amines during coupling steps (e.g., in NMP/EtOAC systems).

- C18 columns : Ideal for polar derivatives (e.g., phosphorylated analogs) .

Q. How to optimize reaction yields in subsequent functionalization steps?

- Microwave synthesis : Accelerates amine substitution (3–4 hours vs. traditional 12–24 hours).

- Catalyst screening : Xantphos/palladium acetate improves cross-coupling efficiency for bromine replacement.

- Stoichiometry : Use 1.5 equivalents of nucleophiles (e.g., amines) to drive reactions to completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.